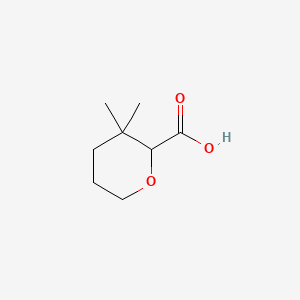

3,3-Dimethyloxane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,3-Dimethyloxane-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a six-membered oxane ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3-Dimethyloxane-2-carboxylic acid can be synthesized through several methods:

Oxidation of Alcohols: One common method involves the oxidation of 3,3-dimethyloxane-2-methanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Hydrolysis of Esters: Another approach is the hydrolysis of 3,3-dimethyloxane-2-carboxylate esters using aqueous acid or base.

Industrial Production Methods:

Grignard Reagent Method: The industrial production often involves the reaction of 3,3-dimethyloxane-2-bromide with carbon dioxide (CO2) in the presence of a Grignard reagent, followed by acidification to yield the carboxylic acid.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Acid chlorides, esters.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyloxane-2-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3-dimethyloxane-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

3,3-Dimethyloxane-2-methanol: Similar structure but with a hydroxyl group instead of a carboxyl group.

3,3-Dimethyloxane-2-carboxylate: The ester form of the compound.

3,3-Dimethyloxane-2-aldehyde: Similar structure but with an aldehyde group instead of a carboxyl group.

Uniqueness: 3,3-Dimethyloxane-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

3,3-Dimethyloxane-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

This compound is a carboxylic acid characterized by its unique structure, which includes a dimethyl group and a carboxyl functional group. Its molecular formula is C₇H₁₄O₂, and it has been noted for its potential reactivity in various biochemical pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of several bacterial strains. For instance, a study demonstrated that this compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli by disrupting their cellular membranes .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been linked to anti-inflammatory effects . Animal models have shown that treatment with this compound significantly decreases markers of inflammation such as TNF-alpha and IL-6 in tissues affected by inflammatory conditions . This suggests potential applications in treating inflammatory diseases.

The synthesis of this compound typically involves multi-step organic reactions including carboxylation processes. For example, visible light-mediated reactions have been explored to enhance the efficiency of synthesizing this compound from simpler precursors .

The proposed mechanism of action for its biological effects includes:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Modulation of Cytokine Production : It appears to downregulate pro-inflammatory cytokines, thereby mitigating inflammatory responses .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic skin infections showed that topical application of formulations containing this compound led to significant improvements in healing rates compared to placebo treatments .

- Case Study 2 : In a study on rheumatoid arthritis models, administration of this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory mediators in serum samples .

Data Table: Biological Activities Summary

Eigenschaften

CAS-Nummer |

2866335-78-4 |

|---|---|

Molekularformel |

C8H14O3 |

Molekulargewicht |

158.19 g/mol |

IUPAC-Name |

3,3-dimethyloxane-2-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-8(2)4-3-5-11-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

VKFLVXRZPLCBHN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCOC1C(=O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.